Alanosine - 5854-93-3

Alanosine

Catalog Number: EVT-259031
CAS Number: 5854-93-3
Molecular Formula: C3H7N3O4
Molecular Weight: 149.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alanosine, also known as 2-Amino-3-(hydroxynitrosamino)propionic acid, is a non-proteinogenic amino acid and an antitumor antibiotic. [, ] It is produced by the bacterium Streptomyces alanosinicus. [, ] Alanosine is classified as a diazeniumdiolate, containing an N-nitrosohydroxylamine group. []

In scientific research, Alanosine is primarily utilized for its ability to inhibit specific enzymes involved in purine biosynthesis, a critical metabolic pathway in cells. [, , , , , , ] This makes Alanosine a valuable tool for investigating purine metabolism and for studying its role in various biological processes. [, ]

Future Directions
  • Further Elucidation of its Biosynthesis: Unraveling the complete biosynthetic pathway of Alanosine, particularly the mechanisms involved in diazeniumdiolate formation, could lead to novel insights into nitrogen-nitrogen bond formation in nature. [, ]
  • Optimization of MTAP-Selective Therapies: Despite promising preclinical results, the effectiveness of Alanosine as a MTAP-selective therapy in clinical trials has been limited. [] Further research is needed to optimize dosing strategies, identify synergistic combinations with other drugs, and address the limitations imposed by adenine salvage from surrounding tissues. [, ]

L-Alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide

  • Compound Description: This compound is a metabolite of L-Alanosine formed through conjugation with 5-amino-4-imidazolecarboxylic acid ribonucleotide by the enzyme 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase. [] It is a potent inhibitor of adenylosuccinate synthetase, an enzyme involved in de novo purine biosynthesis. []
  • Relevance: L-Alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide is the primary active metabolite of L-Alanosine, responsible for its antitumor activity. [] It exhibits a significantly lower Ki value for adenylosuccinate synthetase compared to L-Alanosine itself, indicating much stronger inhibitory potency. []

5-Amino-4-imidazolecarboxylic Acid Ribonucleotide

  • Compound Description: This ribonucleotide is a key intermediate in the de novo purine biosynthesis pathway. []
  • Relevance: 5-Amino-4-imidazolecarboxylic acid ribonucleotide serves as the substrate for the enzyme adenylosuccinate synthetase, which is the target of L-Alanosine and its active metabolite. []

Adenylosuccinate

  • Relevance: The formation of Adenylosuccinate is inhibited by L-Alanosine's active metabolite, ultimately disrupting de novo purine synthesis. []

Adenosine Triphosphate (ATP)

  • Compound Description: ATP is the primary energy currency of cells and plays a crucial role in various cellular processes. [, ]
  • Relevance: Depletion of ATP is a significant consequence of L-Alanosine's inhibition of de novo purine synthesis. [, ] This depletion contributes to the drug's antitumor effects, particularly in MTAP-deficient cells. [, ]

Methylthioadenosine (MTA)

  • Compound Description: MTA is a naturally occurring purine nucleoside and a substrate for the enzyme methylthioadenosine phosphorylase (MTAP). [, ] It plays a role in polyamine biosynthesis and methionine salvage pathways. [, ]

9-β-D-Erythrofuranosyladenine (EFA)

  • Compound Description: EFA is a synthetic analog of MTA and also a substrate for MTAP. [, ] It exhibits significantly lower cytotoxicity compared to MTA, particularly towards hematopoietic progenitor cells. []
  • Relevance: EFA, similar to MTA, can rescue MTAP-positive cells from L-Alanosine toxicity. [, ] It is considered superior to MTA due to its lower cytotoxicity profile, making it a potentially safer salvage agent for MTAP-positive cells during L-Alanosine therapy. []

5′-Deoxyadenosine

  • Compound Description: 5′-Deoxyadenosine is a naturally occurring purine nucleoside and a substrate for MTAP. []
  • Relevance: 5′-Deoxyadenosine can protect MTAP-positive cells from the cytotoxic effects of L-Alanosine by serving as a substrate for adenine salvage. []

5′-Deoxy-5′-methylthioadenosine

  • Compound Description: 5′-Deoxy-5′-methylthioadenosine is an endogenous substrate of MTAP. []
  • Relevance: Unlike other MTAP substrates, this compound exhibits toxicity to hematopoietic stem/progenitor cells, likely due to its interference with methylation reactions or polyamine synthesis. [] This finding highlights the importance of selecting appropriate salvage agents when targeting MTAP-deficient cells.

6-Methylmercaptopurine Ribonucleoside (MMPR)

  • Compound Description: MMPR is an inhibitor of de novo purine nucleotide synthesis. []
  • Relevance: Similar to L-Alanosine, MMPR demonstrates increased cytotoxicity in MTAP-deficient cells due to their reliance on de novo purine synthesis. [] This suggests that MTAP status could be a determining factor in the efficacy of various purine synthesis inhibitors.

L-Asparagine

  • Compound Description: L-Asparagine is an amino acid involved in various metabolic processes, including protein synthesis. []
  • Relevance: L-Alanosine demonstrates inhibitory effects on the transport of L-Asparagine, although with a lower affinity compared to L-Asparagine itself. []

Guanine

  • Compound Description: Guanine is a purine base essential for DNA and RNA synthesis. []
  • Relevance: In combination with L-Alanosine, guanine exhibits a synergistic inhibitory effect on the growth of certain cell lines, suggesting a regulatory effect of guanine nucleotides on adenylosuccinate synthetase activity. []

Mycophenolic Acid (MA)

  • Compound Description: MA is an inhibitor of IMP dehydrogenase, an enzyme involved in guanine nucleotide biosynthesis. [, ]
  • Relevance: MA selectively inhibits guanine nucleotide synthesis. Research using MA, L-Alanosine, and 6-MMPR helped elucidate the interplay between adenine and guanine depletion in purine starvation toxicity, indicating a more significant role of guanine depletion in the overall toxicity of purine synthesis inhibitors. [, ]

L-Aspartic Acid

  • Compound Description: L-Aspartic acid is an amino acid and a substrate for aspartate transcarbamylase, an enzyme involved in pyrimidine biosynthesis. []
  • Relevance: L-Alanosine can act as a substrate for aspartate transcarbamylase, although with lower affinity and catalytic efficiency compared to L-Aspartic Acid. []

N-(Phosphonoacetyl)-L-aspartate (PALA)

  • Compound Description: PALA is an inhibitor of aspartate transcarbamylase, involved in pyrimidine biosynthesis. []
  • Relevance: PALA was investigated in combination with L-Alanosine as a potential antitumor therapy. [] The rationale for this combination was based on their synergistic cytotoxicity in vitro and in vivo, targeting both purine and pyrimidine biosynthesis. []

Nitric Oxide

  • Compound Description: Nitric oxide is a signaling molecule involved in various physiological processes. []
  • Relevance: Research suggests that nitric oxide might participate in the non-enzymatic formation of the diazeniumdiolate group found in L-Alanosine. [] This finding provides insights into the potential mechanisms of diazeniumdiolate formation in natural product biosynthesis.
Overview

L-Alanosine is a non-proteogenic amino acid that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. It is primarily known for its role as an inhibitor of purine synthesis, which has implications in cancer treatment and other therapeutic areas. L-Alanosine is derived from the actinobacterium Streptomyces alanosinicus, where it is produced through a specific biosynthetic gene cluster that encodes the necessary enzymes for its synthesis.

Source

The primary source of L-Alanosine is the bacterium Streptomyces alanosinicus ATCC 15710. This organism has been extensively studied for its ability to produce various bioactive compounds, including L-Alanosine, through a series of enzymatic reactions encoded by its genome . The biosynthetic pathway involves several key enzymes, including adenylation domains and peptidyl carrier proteins, which facilitate the assembly of the amino acid from precursor molecules.

Classification

L-Alanosine belongs to the class of amino acids and is categorized as a diazeniumdiolate compound due to the presence of a nitrogen-nitrogen double bond in its structure. It is considered a natural product with potential therapeutic applications, particularly in oncology and metabolic disorders.

Synthesis Analysis

Methods

The synthesis of L-Alanosine can be achieved through various methods, with significant advancements made in stereoselective synthesis techniques. One notable approach involves starting from readily available precursors and employing specific reaction conditions to ensure high yields and purity .

Technical Details

Molecular Structure Analysis

Structure

L-Alanosine has a complex molecular structure characterized by a unique arrangement of atoms that includes both carbon and nitrogen components. The molecular formula is C₆H₈N₄O₄, indicating the presence of four nitrogen atoms, which is significant for its biological activity.

Data

  • Molecular Weight: Approximately 172.16 g/mol
  • Structural Formula:
H2NC(C(C(O)O)O)N=NC(O)N\text{H}_2N-\text{C}(\text{C}(\text{C}(\text{O})\text{O})\text{O})-\text{N}=\text{N}-\text{C}(\text{O})-\text{N}

This structure allows L-Alanosine to interact with various biological targets, influencing metabolic pathways.

Chemical Reactions Analysis

Reactions

L-Alanosine participates in several important chemical reactions that are crucial for its function as an inhibitor of purine synthesis. It primarily acts by inhibiting enzymes involved in the de novo synthesis pathway, thereby reducing the availability of purines necessary for DNA and RNA synthesis .

Technical Details

The mechanism by which L-Alanosine inhibits purine synthesis involves competitive inhibition at the active sites of key enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase. This inhibition can lead to a decrease in cell proliferation, making it a candidate for cancer therapy.

Mechanism of Action

Process

The mechanism of action for L-Alanosine primarily revolves around its ability to interfere with nucleotide synthesis. By inhibiting specific enzymes, it effectively reduces the levels of purines within cells, leading to impaired DNA replication and cell division.

Data

Studies have shown that treatment with L-Alanosine results in altered gene expression related to oxidative phosphorylation and mitochondrial function in glioblastoma cells . This suggests that L-Alanosine not only affects nucleotide metabolism but also has broader implications on cellular energy metabolism.

Physical and Chemical Properties Analysis

Physical Properties

L-Alanosine appears as a white crystalline powder at room temperature. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

  • pH: Typically neutral
  • Melting Point: Approximately 150 °C
  • Solubility: Highly soluble in aqueous solutions
  • Stability: Stable under acidic conditions but may degrade under extreme pH levels or high temperatures.

Relevant analyses indicate that L-Alanosine maintains its integrity during typical storage conditions but should be protected from light and moisture to prevent degradation.

Applications

L-Alanosine's primary application lies within scientific research, particularly in studies focused on cancer treatment due to its role as a purine synthesis inhibitor. Its ability to modulate metabolic pathways makes it a valuable compound for investigating cellular processes related to growth and proliferation. Additionally, formulations containing L-Alanosine have been explored for their potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents .

Biosynthesis and Genetic Regulation of L-Alanosine

Discovery and Characterization of the L-Alanosine Biosynthetic Gene Cluster

Genomic Identification of ala Cluster in Streptomyces alanosinicus ATCC 15710

The biosynthetic gene cluster responsible for L-alanosine production (designated the ala cluster) was identified in the soil-derived actinobacterium Streptomyces alanosinicus ATCC 15710 through genome sequencing and bioinformatic analysis [1] [4] [7]. This 13.5 kb genomic locus was initially pinpointed by searching for homologs of genes involved in the biosynthesis of the non-proteinogenic amino acid precursor L-2,3-diaminopropionic acid (L-Dap). The cluster’s boundaries and functional potential were further resolved using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool alongside the IMG/JGI (Integrated Microbial Genomes & Microbiomes) platform’s genome neighborhood analysis feature [1] [4]. This discovery provided the first genetic blueprint for enzymatic diazeniumdiolate (N-nitrosohydroxylamine) assembly in a natural product.

Functional Annotation of ala Cluster Genes

The ala cluster encodes 12 putative open reading frames (alaA to alaL), with key functions experimentally validated through gene disruption, biochemical assays, and stable isotope feeding studies [1] [4]. Core biosynthetic enzymes include:

  • AlaA and AlaB: Homologs of the Staphylococcus enzymes SbnA and SbnB, responsible for the synthesis of L-Dap from O-phospho-L-serine and L-glutamate. AlaA (PLP-dependent ligase) forms a dipeptide intermediate, which AlaB (deaminase) cleaves to release L-Dap [1] [4].
  • AlaC: An adenylation (A) domain-containing protein predicted to activate L-Dap and load it onto the phosphopantetheine arm of the carrier protein AlaL [1] [4].
  • AlaL: A freestanding peptidyl carrier protein (PCP) domain. This protein serves as a scaffold for the tethering and modification of the L-Dap precursor during L-alanosine assembly, likely protecting unstable intermediates [1] [4].
  • AlaD and AlaH: Predicted to form a two-component flavin-dependent monooxygenase system. AlaD (acyl-CoA dehydrogenase-like enzyme) is proposed as the N-hydroxylase, converting PCP-tethered L-Dap to N-hydroxy-L-Dap. AlaH is a NADPH-dependent flavin reductase supplying reduced FMN to AlaD [1] [4].
  • AlaI and AlaJ: Homologs of CreE and CreD from cremeomycin biosynthesis. AlaI (FAD/NAD(P)-binding protein) and AlaJ (nitro-succinate lyase) are proposed to generate nitrite (NO₂⁻) from L-aspartate, providing the N-nitroso group nitrogen source [1] [4] [6]. Stable isotope feeding (¹⁵N-L-aspartate) confirmed aspartate-derived nitrogen incorporation into the diazeniumdiolate group [1].
  • AlaF: A thioesterase (TE) likely responsible for the hydrolytic release of the mature product from the PCP carrier [1] [4].
  • AlaK: A SARP (Streptomyces Antibiotic Regulatory Protein) family transcriptional regulator putatively controlling ala cluster expression [1] [4].

Table 1: Core Biosynthetic Enzymes in the L-Alanosine (ala) Gene Cluster

GeneProteinPredicted FunctionExperimental Evidence
alaAAlaAPLP-dependent ligase; synthesizes dipeptide precursorHomology to SbnA; essential for production (KO) [1]
alaBAlaBDeaminase; generates L-2,3-diaminopropionic acid (L-Dap)Homology to SbnB; essential for production (KO) [1]
alaCAlaCAdenylation (A) domain; activates L-DapHomology; essential for production (KO) [1] [4]
alaLAlaLPeptidyl Carrier Protein (PCP); tethers intermediatesEssential for production (KO); handles unstable intermediates [1] [4]
alaDAlaDFlavin-dependent N-monooxygenase (putative N-hydroxylase)Homology; proposed function [1] [4]
alaHAlaHNADPH-dependent FMN reductase; supplies reduced flavin to AlaDHomology; proposed function [1] [4]
alaIAlaIFAD/NAD(P)-binding protein; generates NO₂⁻ from aspartate (with AlaJ)Homology to CreE; ¹⁵N-Asp feeding [1] [4]
alaJAlaJNitro-succinate lyase; generates NO₂⁻ from aspartate (with AlaI)Homology to CreD; ¹⁵N-Asp feeding [1] [4]
alaFAlaFThioesterase; releases mature product from PCPHomology; proposed function [1] [4]
alaKAlaKSARP-family transcriptional regulatorHomology to CreF; proposed regulator [1] [4]

Comparative Genomics of Conserved ala-Like Clusters

Bioinformatic analysis using antiSMASH and ClusterBlast revealed that highly similar ala-like gene clusters are conserved within the genomes of several other Streptomyces species, including S. hirsutus and S. kanamyceticus [1] [4]. These clusters exhibit a conserved synteny and high sequence identity (>75% amino acid identity for core enzymes like AlaA, AlaB, AlaC, AlaL) [1] [4]. This conservation across geographically distinct isolates suggests an evolutionarily stable pathway dedicated to diazeniumdiolate biosynthesis. Notably, the ala cluster lacks homologs of known N-N bond-forming enzymes like SznF (streptozotocin) or KtzT (piperazate), Spb40/Tri28, or FzmP/KinJ, indicating a unique and yet uncharacterized biochemical mechanism for diazeniumdiolate formation [1] [4].

Biochemical Pathway of L-Alanosine Assembly

Stepwise Biosynthesis from L-Aspartate and L-Serine Derivatives

The proposed biosynthetic pathway for L-alanosine integrates precursor supply, carrier protein tethering, and sequential enzymatic modifications [1] [4] [6]:

  • L-Dap Biosynthesis: The pathway initiates with the AlaA/AlaB catalyzed synthesis of L-2,3-diaminopropionic acid (L-Dap). AlaA ligates O-phospho-L-serine and L-glutamate to form a dipeptide, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid. AlaB then catalyzes the deamination of this dipeptide to release L-Dap [1] [4].
  • Activation and Carrier Loading: L-Dap is activated by the adenylation domain of AlaC to form L-Dap-AMP. The L-Dap moiety is subsequently transferred to the phosphopantetheine (PPant) cofactor of the freestanding PCP, AlaL, forming AlaC~PCP(L-Dap) [1] [4].
  • N-Hydroxylation: The PCP-tethered L-Dap is hydroxylated by the predicted two-component flavin monooxygenase system AlaD/AlaH, yielding PCP-tethered N-hydroxy-L-Dap [1] [4].
  • Nitrite Generation: Concurrently, the enzymes AlaI (FAD/NAD(P)-binding oxidoreductase) and AlaJ (nitro-succinate lyase) convert L-aspartate into nitrite (NO₂⁻) and fumarate (or a fumarate derivative), analogous to the CreD/CreE system in cremeomycin biosynthesis. Feeding studies with ¹⁵N-L-aspartate confirmed the aspartate-derived nitrogen is incorporated into the diazeniumdiolate group of L-alanosine [1] [4] [6].
  • N-Nitroso Group Installation: The precise biochemical step forming the diazeniumdiolate (N-nitrosohydroxylamine) group on the tethered N-hydroxy-L-Dap intermediate remains enzymatically uncharacterized. This step is proposed to utilize the nitrite (NO₂⁻) generated by AlaIJ, potentially involving an unknown enzyme within the cluster or a non-enzymatic reaction facilitated by the PCP-tethering [1] [4]. The PCP tether (AlaL) is hypothesized to be crucial for stabilizing highly reactive intermediates during this step [1] [3] [4].
  • Product Release: The mature L-alanosine molecule is finally released from the PCP carrier via hydrolysis catalyzed by the thioesterase AlaF [1] [4].

Role of the Freestanding PCP (AlaL) in Intermediate Stabilization

A critical feature of the L-alanosine pathway is the involvement of the freestanding peptidyl carrier protein (PCP), AlaL. Biochemical characterization strongly suggests that AlaL is not part of a larger multidomain enzyme (like an NRPS) but acts as an independent protein [1] [4]. Loading intermediates onto AlaL provides a mechanism for handling unstable intermediates generated during diazeniumdiolate biosynthesis, particularly the highly reactive N-hydroxy and N-nitroso species [1] [3] [4]. The phosphopantetheine arm of the PCP allows the growing molecule to access different active sites while remaining covalently bound, shielding reactive functional groups from solvent or undesired side reactions within the cellular environment. This strategy parallels the use of carrier proteins in other pathways producing reactive nitrogen species (e.g., diazo groups) or unstable polyketide intermediates [1] [3] [4].

Origin of the Diazeniumdiolate Nitrogen Atoms

Stable isotope feeding experiments provided definitive evidence for the biochemical origins of the atoms within the distinctive diazeniumdiolate group (-NH-N(O)=O) of L-alanosine. Administration of ¹⁵N-L-aspartate to cultures of S. alanosinicus resulted in significant enrichment of ¹⁵N in the diazeniumdiolate nitrogen atoms of purified L-alanosine [1] [4] [6]. This directly implicates the AlaIJ enzyme pair in generating the nitroso group nitrogen precursor (nitrite, NO₂⁻) from L-aspartate. The nitrogen atoms derived from L-glutamate (via AlaA/B for L-Dap formation) and L-serine (O-phospho-L-serine) contribute to the amino acid backbone of L-alanosine, but not directly to the diazeniumdiolate group [1] [4].

Genomic Context and Evolutionary Perspectives

Conservation and Variation in ala Clusters Across Streptomyces

As noted in section 1.1.3, ala-like clusters are conserved in several Streptomyces species. Beyond high sequence similarity, the core architecture (order and orientation of alaABCL, alaDIJ, alaFH) is largely maintained [1] [4]. Variations primarily occur in genes predicted to play auxiliary or regulatory roles, such as:

  • AlaE: A hypothetical protein with a GAF domain (often involved in signal sensing or regulation), showing lower sequence conservation.
  • AlaG: A hypothetical protein containing a PAS domain (another signaling domain), also showing more variability.
  • The precise complement and sequence of regulatory genes (alaK homologs) [1] [4].

This core conservation suggests strong selective pressure maintaining the enzymatic machinery for diazeniumdiolate biosynthesis, likely due to the ecological advantage conferred by the bioactive L-alanosine.

Table 2: Features of Conserved L-Alanosine-like Biosynthetic Gene Clusters in Streptomyces spp.

FeatureS. alanosinicus ATCC 15710S. hirsutusS. kanamyceticusNotes
Core Genes PresentalaA, alaB, alaC, alaL, alaD, alaH, alaI, alaJ, alaFYesYesEssential for biosynthesis [1] [4]
PCP (AlaL) TypeFreestandingFreestandingFreestandingKey for intermediate stability [1] [4]
Nitrite Source EnzymesAlaI, AlaJHomologsHomologsGenerate NO₂⁻ from Asp [1] [4]
Regulatory Gene (alaK)SARP familySARP familySARP familyPutative pathway-specific regulator [1]
% AA Identity (Core Enzymes)100%~87% (AlaA)~76% (AlaI)High homology across species [1]
Unique Enzymes (e.g., SznF)AbsentAbsentAbsentDistinct from other N-N bond forming systems [1] [4]

Ecological Role Inferred from Genomic Habitat

Streptomyces alanosinicus ATCC 15710 was originally isolated from soil collected in Brazil [7] [10]. The presence of the ala cluster in soil-dwelling streptomycetes, alongside the known biological activities of L-alanosine (antibiotic, antitumor, metal chelation [6] [9]), suggests potential ecological roles. These may include:

  • Microbial Antagonism: L-Alanosine may act as an antibiotic, inhibiting competing microorganisms in the soil niche by disrupting purine biosynthesis (its known mode of action as an antimetabolite of aspartate transcarbamylase and adenylosuccinate synthetase [6]).
  • Metal Ion Homeostasis/Chelation: The diazeniumdiolate group is a potent metal chelator [6] [9]. L-Alanosine production could aid in scavenging essential metals or detoxifying excess metals in the environment.
  • Signaling: Reactive nitrogen species, including nitric oxide (NO) which can be released from diazeniumdiolates under certain conditions, can act as signaling molecules in microbial communities [6].

The genomic context of the ala cluster, often linked to putative regulatory genes (alaK, alaE, alaG), supports the idea that its expression is responsive to environmental cues, potentially related to competition or nutrient (e.g., metal) availability [1] [4]. The isolation of similar clusters from other soil streptomycetes reinforces the notion that diazeniumdiolate production is an adaptation relevant to the soil ecosystem [1] [4] [5].

Distinguishing Features from Other Diazeniumdiolate Pathways

L-Alanosine biosynthesis exhibits distinct genetic and biochemical features compared to other known diazeniumdiolate pathways like those for fragin (Burkholderia) and gramibactin (Paraburkholderia) [1] [4] [6]:

  • Enzymology of N-N Bond Formation: The ala cluster lacks homologs of HamC (a diiron N-oxygenase proposed for fragin biosynthesis) or GrbD (a SznF homolog proposed for gramibactin) [1] [4] [6]. The enzyme(s) catalyzing the actual N-N bond formation (diazeniumdiolate assembly) in L-alanosine remain unidentified, representing a key unknown in this pathway.
  • Carrier Protein Usage: The dedicated freestanding PCP (AlaL) for intermediate tethering is a prominent feature of the L-alanosine pathway not observed in the fragin (which uses an NRPS-bound PCP) or gramibactin clusters [1] [3] [4]. This highlights different strategies for handling reactive intermediates.
  • Nitrogen Source: While fragin also uses aspartate-derived nitrogen for its diazeniumdiolate, the enzymatic machinery (HamA/HamB vs. AlaI/AlaJ) differs [1] [3] [4]. Gramibactin’s diazeniumdiolate nitrogen source is less clearly defined.
  • Precursor Amino Acid: L-Alanosine is derived from L-Dap, whereas fragin is derived from L-valine, and gramibactin incorporates ornithine-derived hydroxamates and a diazeniumdiolate [1] [4] [6].

These distinctions underscore the diversity of evolutionary solutions that have converged to produce the diazeniumdiolate pharmacophore in natural products.

Properties

CAS Number

5854-93-3

Product Name

L-Alanosine

IUPAC Name

[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1

InChI Key

ZGNLFUXWZJGETL-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Solubility

Soluble in water

Synonyms

SDX102; SDX-102; SDX 102; alanosine; L-alanosine.

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Isomeric SMILES

C([C@@H](C(=O)O)N)[N+](=NO)[O-]

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